molecular formula C14H15ClN4O3S B11160718 4-(acetylamino)-5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B11160718
M. Wt: 354.8 g/mol
InChI Key: HPKWSRSQWKKJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(acetylamino)-5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C14H15ClN4O3S

Molecular Weight

354.8 g/mol

IUPAC Name

4-acetamido-5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C14H15ClN4O3S/c1-4-12-18-19-14(23-12)17-13(21)8-5-9(15)10(16-7(2)20)6-11(8)22-3/h5-6H,4H2,1-3H3,(H,16,20)(H,17,19,21)

InChI Key

HPKWSRSQWKKJHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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